N-cyclopropyl-2-(dimethylamino)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(dimethylamino)quinoline-4-carboxamide is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are widely recognized for their biological activities, including antimicrobial, antimalarial, and anticancer properties . This compound, with its unique structure, has garnered attention for its potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(dimethylamino)quinoline-4-carboxamide typically involves the construction of the quinoline core followed by functionalization. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(dimethylamino)quinoline-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the quinoline ring, often using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Monoamine oxidase, horseradish peroxidase, and Fe-mediated oxidation.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Organoboron reagents in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(dimethylamino)quinoline-4-carboxamide involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV, leading to the inhibition of DNA synthesis and bacterial cell death . It also exhibits antimalarial activity by interfering with heme detoxification in Plasmodium species .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to varied biological activities.
N-cyclopropyl-N-alkylanilines: These compounds undergo similar oxidation reactions to form quinoline derivatives.
Uniqueness
N-cyclopropyl-2-(dimethylamino)quinoline-4-carboxamide stands out due to its specific substitution pattern, which imparts unique biological properties and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
N-cyclopropyl-2-(dimethylamino)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18(2)14-9-12(15(19)16-10-7-8-10)11-5-3-4-6-13(11)17-14/h3-6,9-10H,7-8H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXACAAPBKCXHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.